Gadolinium sulfate

Description

Properties

IUPAC Name |

gadolinium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAFITOLRQQGTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

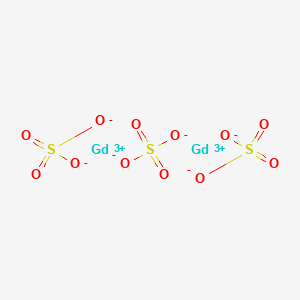

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2(SO4)3, Gd2O12S3 | |

| Record name | Gadolinium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890710 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-54-1, 155788-75-3 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Gadolinium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium sulfate, with a particular focus on its hydrated form, gadolinium(III) sulfate octahydrate. The information presented is intended to support research, development, and application of this compound in various scientific fields, including materials science and drug development.

Physical Properties

This compound is a white, crystalline solid that is most commonly available as its octahydrate, Gd₂(SO₄)₃·8H₂O.[1][2] It is known to be deliquescent, meaning it has a tendency to absorb moisture from the air, and should therefore be stored in a sealed container.[1][2] The anhydrous form, Gd₂(SO₄)₃, can be obtained by heating the octahydrate.

Tabulated Physical Data

The key physical properties of both anhydrous this compound and its octahydrate are summarized in the table below for easy comparison.

| Property | Gadolinium(III) Sulfate (Anhydrous) | Gadolinium(III) Sulfate Octahydrate |

| Molecular Formula | Gd₂(SO₄)₃[3] | Gd₂(SO₄)₃·8H₂O[4] |

| Molar Mass | 602.69 g/mol [3] | 746.81 g/mol |

| Appearance | White powder[3] | White, colorless monoclinic crystals[5] |

| Density | 4.14 g/cm³[5] | 3.01 g/cm³ at 25 °C |

| Melting Point | Decomposes at high temperature | Decomposes above 500 °C[5] |

| Crystal Structure | - | Monoclinic[6] |

Solubility

This compound is moderately soluble in water, and its solubility exhibits a negative temperature coefficient, meaning it becomes less soluble as the temperature increases.[5][7] It is also soluble in strong mineral acids.[4] For the heavy rare earth sulfates, including this compound, the octahydrate is the equilibrium saturating solid phase in water at temperatures ranging from 25 to 95 °C.[7] Within the heavy rare earth series, the solubility of their sulfate salts increases from gadolinium to lutetium.[7]

Chemical Properties

This compound participates in chemical reactions typical of a metal sulfate. Its chemical behavior is largely influenced by the gadolinium(III) ion.

Reactivity

-

Reaction with Water: this compound dissolves in water. The gadolinium metal itself reacts slowly with cold water and more rapidly with hot water to form gadolinium(III) hydroxide, Gd(OH)₃.[8]

-

Reaction with Acids: As a salt of a strong acid (sulfuric acid) and a relatively weak base (gadolinium hydroxide), this compound is stable in acidic solutions and dissolves readily in dilute sulfuric acid.[9][10]

-

Reaction with Bases: In the presence of a strong base such as sodium hydroxide, this compound will undergo a double displacement reaction to form a precipitate of gadolinium(III) hydroxide. Gd₂(SO₄)₃(aq) + 6NaOH(aq) → 2Gd(OH)₃(s) + 3Na₂SO₄(aq)

-

Thermal Decomposition: Upon heating, gadolinium(III) sulfate octahydrate undergoes a multi-step decomposition. It first loses its water of crystallization in two stages.[6] The resulting anhydrous this compound is initially amorphous and recrystallizes at higher temperatures.[6] Further heating leads to the decomposition of the anhydrous salt, also in a two-step process, ultimately yielding gadolinium oxide (Gd₂O₃).[6]

Magnetic and Spectroscopic Properties

The magnetic and spectroscopic properties of this compound are primarily determined by the electron configuration of the Gd³⁺ ion.

| Property | Value/Description |

| Molar Magnetic Susceptibility (χₘ) | +53280 x 10⁻⁶ cm³/mol for Gd₂(SO₄)₃·8H₂O |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound octahydrate shows characteristic absorption bands for the sulfate ion (SO₄²⁻) and water molecules. The stretching modes of the S–O bonds in the sulfate tetrahedra are typically observed in the region of 1000-1200 cm⁻¹, while the O–S–O bending modes appear in the 600-700 cm⁻¹ range.[6] |

| Raman Spectroscopy | Similar to the IR spectrum, the Raman spectrum is characterized by the vibrational modes of the sulfate ion. The symmetric stretching mode (ν₁) of the SO₄²⁻ ion gives a strong, sharp peak, which is a characteristic feature for sulfates.[11] |

| UV-Vis Spectroscopy | Aqueous solutions of this compound are colorless. The Gd³⁺ ion has a half-filled f-shell (4f⁷), and the electronic transitions within this shell are forbidden by selection rules, resulting in very weak absorption in the UV-Vis region.[12] Any observed absorbance in the UV region for a solution of this compound is likely due to the sulfate anion or impurities. |

Experimental Protocols

Synthesis of Gadolinium(III) Sulfate Octahydrate

This protocol describes the synthesis of gadolinium(III) sulfate octahydrate from gadolinium(III) oxide and sulfuric acid.[5][6]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Heating plate with magnetic stirring

-

Crystallization dish

Procedure:

-

Slowly add a stoichiometric amount of high-purity gadolinium(III) oxide powder to a stirred, dilute solution of sulfuric acid.

-

Gently heat the mixture with continuous stirring to facilitate the dissolution of the gadolinium oxide. The reaction is complete when a clear solution is obtained. Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

-

Filter the resulting solution to remove any unreacted starting material or solid impurities.

-

Transfer the clear filtrate to a crystallization dish and allow the solvent to evaporate slowly at a slightly elevated temperature (e.g., 60 °C) to concentrate the solution.

-

Once crystals of gadolinium(III) sulfate octahydrate begin to form, allow the solution to cool slowly to room temperature to maximize the yield of crystals.

-

Isolate the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization by Powder X-ray Diffraction (PXRD)

This protocol outlines the general procedure for the characterization of a crystalline powder sample of this compound using PXRD.

Objective: To confirm the crystalline phase and purity of the synthesized this compound.

Procedure:

-

Sample Preparation: Finely grind a small amount of the this compound crystals into a homogeneous powder using an agate mortar and pestle.[13]

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.[14]

-

Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range (e.g., 10-80° 2θ) with a suitable step size and scan speed.

-

Data Collection: Initiate the PXRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern is then compared with standard diffraction patterns from a database (e.g., the Powder Diffraction File™ from the ICDD) to identify the crystalline phase(s) present in the sample.[15]

Characterization by Thermogravimetric Analysis (TGA)

This protocol describes the general procedure for analyzing the thermal decomposition of gadolinium(III) sulfate octahydrate using TGA.

Objective: To determine the water content and the thermal stability of the hydrated salt.

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound octahydrate into a TGA crucible (e.g., alumina or platinum).[16]

-

Instrument Setup: Place the crucible onto the TGA balance. Set the temperature program, which typically involves heating the sample from room temperature to a high temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).[17] The analysis should be performed under a controlled atmosphere, such as nitrogen or air.

-

Data Collection: Start the TGA run. The instrument will record the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct mass loss steps corresponding to the loss of water molecules and the decomposition of the sulfate. The percentage of mass loss at each step can be used to determine the number of water molecules in the hydrate and to study the decomposition pathway.

Relevance in Drug Development and Biological Signaling

Gadolinium(III) ions, which are released from this compound in solution, have significant effects on biological systems, making them a subject of interest for drug development professionals. A primary mechanism of action is the blockade of mechanosensitive ion channels.[18][19] Gd³⁺ is also known to compete with calcium ions (Ca²⁺) due to their similar ionic radii, thereby interfering with calcium signaling pathways.[2][4]

This interaction with ion channels and calcium signaling is crucial in various physiological processes and presents opportunities for therapeutic intervention. For instance, the blockade of mechanosensitive channels is being explored for its potential in treating diseases where these channels are dysregulated.

References

- 1. Block of stretch-activated ion channels in Xenopus oocytes by gadolinium and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mriquestions.com [mriquestions.com]

- 3. Gadolinium(III) sulfate 99.99+ trace metals 155788-75-3 [sigmaaldrich.com]

- 4. Influence Blocking by Gadolinium in Calcium Diffusion on Synapse Model: A Monte Carlo Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. amsec.wwu.edu [amsec.wwu.edu]

- 11. researchgate.net [researchgate.net]

- 12. people.bath.ac.uk [people.bath.ac.uk]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. mcgill.ca [mcgill.ca]

- 15. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Gadolinium Ions Block Mechanosensitive Channels by Altering the Packing and Lateral Pressure of Anionic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using gadolinium to identify stretch-activated channels: technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Crystal Structure of Gadolinium (III) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of gadolinium (III) sulfate, a compound of significant interest in various scientific and medical fields, including as a precursor for magnetic resonance imaging (MRI) contrast agents. This document details the crystallographic parameters of its hydrated, anhydrous, and hydrogen sulfate forms, outlines the experimental protocols for their characterization, and presents the data in a clear, structured format for ease of comparison and use in research and development.

Crystal Structure of Gadolinium (III) Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O)

Gadolinium (III) sulfate most commonly crystallizes as an octahydrate. This form serves as a crucial starting material for the synthesis of various gadolinium-based materials.

Crystallographic Data:

The crystal structure of gadolinium (III) sulfate octahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c.[1] In this structure, the gadolinium ion (Gd³⁺) is coordinated by four oxygen atoms from water molecules and four oxygen atoms from the sulfate groups, resulting in a distorted square antiprism coordination geometry.[1]

| Parameter | Value |

| Chemical Formula | Gd₂(SO₄)₃·8H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 13.531(7) Å |

| b | 6.739(2) Å |

| c | 18.294(7) Å |

| β | 102.20(8)° |

| Z | 4 |

Anhydrous Forms of Gadolinium (III) Sulfate

Upon heating, gadolinium (III) sulfate octahydrate undergoes dehydration to form anhydrous gadolinium (III) sulfate, which exists in at least two polymorphic forms.

β-Gadolinium (III) Sulfate (Low-Temperature Polymorph):

The amorphous anhydrous gadolinium (III) sulfate recrystallizes into the β-form at approximately 663 K.[2]

α-Gadolinium (III) Sulfate (High-Temperature Polymorph):

The β-form transforms into the α-form at around 1015 K.[2] This high-temperature modification also crystallizes in the monoclinic system.

| Parameter | Value |

| Chemical Formula | Gd₂(SO₄)₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 9.097(3) Å |

| b | 14.345(5) Å |

| c | 6.234(2) Å |

| β | 97.75(8)° |

Crystal Structure of Gadolinium (III) Hydrogen Sulfate (Gd(HSO₄)₃)

Treatment of gadolinium (III) sulfate with concentrated sulfuric acid yields gadolinium (III) hydrogen sulfate, a compound with a distinct crystal structure.

Crystallographic and Bond Data:

This compound crystallizes in the orthorhombic space group Pbca.[3] The gadolinium ion is coordinated by eight oxygen atoms from the hydrogen sulfate ligands, forming a distorted square antiprism.[3]

| Parameter | Value |

| Chemical Formula | Gd(HSO₄)₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 12.080(8) Å |

| b | 9.574(8) Å |

| c | 16.513(8) Å |

| Z | 8 |

Selected Bond Lengths:

| Bond | Length (Å) |

| Gd-O | 2.334(6) - 2.423(5) |

Experimental Protocols

4.1. Synthesis of Gadolinium (III) Sulfate Octahydrate Crystals:

A common method for the preparation of gadolinium (III) sulfate octahydrate crystals involves the dissolution of gadolinium (III) oxide in a dilute aqueous solution of sulfuric acid.[1][4]

-

Dissolution: Gadolinium (III) oxide (Gd₂O₃) is slowly added to a stirred, dilute solution of sulfuric acid (H₂SO₄).

-

Crystallization: The resulting saturated solution is allowed to undergo slow evaporation at a constant temperature (e.g., 333 K) to promote the formation of well-defined single crystals.[1]

-

Isolation: The formed crystals are then filtered, washed, and dried.

4.2. Single-Crystal X-ray Diffraction Analysis:

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected at a controlled temperature, often at low temperatures to reduce thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the lattice parameters, space group, and atomic coordinates.

4.3. Thermal Analysis:

The thermal decomposition behavior of gadolinium (III) sulfate octahydrate is studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]

-

Sample Preparation: A small amount of the sample is placed in a crucible.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass loss as a function of temperature, while the DTA instrument measures the temperature difference between the sample and a reference material, indicating thermal events such as dehydration, crystallization, and decomposition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of gadolinium (III) sulfate crystals.

Logical Relationships in Material Properties and Applications

The crystal structure of gadolinium (III) sulfate and its derivatives is intrinsically linked to their physicochemical properties and, consequently, their applications. The coordination environment of the Gd³⁺ ion, for instance, influences its magnetic relaxivity, a key parameter for its use in MRI contrast agents. The thermal stability, as revealed by thermal analysis, is critical for defining the processing parameters for the synthesis of anhydrous forms or other gadolinium-based materials.

References

- 1. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of gadolinium-(III)-hydrogensulfate Gd(HSO[sub 4])[sub 3]. Die Kristallstruktur von Gadolinium-(III)-hydrogensulfat Gd(HSO[sub 4])[sub 3] (Journal Article) | ETDEWEB [osti.gov]

- 4. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Gadolinium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium sulfate in aqueous and organic media. The document is structured to offer readily accessible quantitative data, detailed experimental methodologies, and a visual representation of the solubility determination workflow, catering to the needs of scientific research and development.

Core Properties of this compound

This compound, with the chemical formula Gd₂(SO₄)₃, is a white, crystalline rare earth compound. It most commonly exists as the octahydrate, Gd₂(SO₄)₃·8H₂O. It is a moderately water-soluble and acid-soluble source of gadolinium.[1] The compound is noted for its paramagnetic properties, which are leveraged in applications such as contrast agents for Magnetic Resonance Imaging (MRI).[2]

Aqueous Solubility

The solubility of this compound in water is inversely proportional to the temperature. Its solubility decreases as the temperature of the water increases, which is indicative of an exothermic heat of solution.[3] This behavior is a key consideration for its handling and application in aqueous systems.[3][4]

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL of H₂O) | Molar Solubility (mol/L) |

| 0 | 4.15 | 0.056 |

| 20 | 3.98 | 0.054 |

| 25 | 3.85 | 0.052 |

| 40 | 3.61 | 0.049 |

| 100 | 3.05 | 0.041 |

Note: Data corresponds to the octahydrate form, Gd₂(SO₄)₃·8H₂O. Molar solubility is calculated based on a molar mass of 746.8 g/mol .

Solubility in Organic Solvents

This compound is generally considered insoluble in most common organic solvents. This low solubility is a critical factor in purification processes, such as recrystallization, where solvent mixtures can be used to promote the formation of high-purity crystals.[5]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solubility |

| Methanol | CH₃OH | Slightly Soluble[4] |

| Ethanol | C₂H₅OH | Insoluble |

| Acetone | C₃H₆O | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Insoluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Insoluble |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the physicochemical properties of a compound. The isothermal shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a solid in a given solvent.[6]

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials and Equipment:

-

This compound (anhydrous or octahydrate)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Appropriate analytical instrumentation for concentration measurement (e.g., ICP-MS for gadolinium ion concentration, gravimetric analysis)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[6]

-

Equilibration: Seal the flasks and place them in the isothermal shaker bath set to the desired temperature. Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary time-to-equilibrium studies to confirm the necessary duration.[7]

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a pipette. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.

-

Analysis: Accurately dilute the filtered sample as required and analyze the concentration of this compound using a validated analytical method. For aqueous solutions, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of Gd³⁺ ions. For a simpler, though potentially less precise method, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solid can be determined gravimetrically.[8]

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L. If using aqueous media, the pH of the saturated solution should also be measured and reported.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Isothermal Solubility Determination.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound (Gd2 (SO4)3) (CAS No. 13450-87-8) | Stanford Advanced Materials [stanfordmaterials.com]

- 3. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. chemstock.ae [chemstock.ae]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmajournal.net [pharmajournal.net]

The Dawn of Enhanced Magnetic Resonance: A Technical Guide to Early Gadolinium-Based Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

The advent of gadolinium-based contrast agents (GBCAs) in the 1980s marked a pivotal moment in medical imaging, transforming magnetic resonance imaging (MRI) into a powerhouse of diagnostic capability. This technical guide delves into the foundational research that established gadolinium compounds as indispensable tools in radiology, providing a detailed look at their core properties, the experimental methodologies used to characterize them, and the logical framework that guided their development.

The Core Principle: Harnessing Paramagnetism to Enhance Imaging

The utility of gadolinium in MRI stems from its potent paramagnetic properties. The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, giving it a large magnetic moment. When placed in a strong magnetic field, such as that of an MRI scanner, these unpaired electrons create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.

This acceleration of proton relaxation, particularly the spin-lattice (T1) relaxation, is the cornerstone of gadolinium's efficacy as a contrast agent. Tissues with higher concentrations of a GBCA exhibit shorter T1 relaxation times, resulting in a brighter signal on T1-weighted MR images. This signal enhancement improves the contrast between different tissues, enabling the visualization of pathologies such as tumors, inflammation, and disruptions of the blood-brain barrier.

However, the free gadolinium ion is toxic to biological systems. Consequently, the development of GBCAs necessitated the use of chelating ligands to form stable complexes that could be safely administered intravenously and efficiently eliminated from the body, primarily through renal excretion. The early research focused on developing and characterizing these gadolinium chelates.

Quantitative Data of Early Gadolinium-Based Contrast Agents

The following tables summarize the key quantitative data for the first generation of gadolinium-based contrast agents that gained widespread clinical use.

Table 1: Relaxivity of Early Gadolinium-Based Contrast Agents

| Contrast Agent | Chemical Name | Structure Type | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | Magnetic Field (Tesla) | Medium |

| Magnevist® | Gadopentetate Dimeglumine | Linear, Ionic | 3.9 - 4.3 | 4.5 - 5.1 | 1.5 | Human Blood Plasma |

| ProHance® | Gadoteridol | Macrocyclic, Non-ionic | 3.9 - 4.3 | - | 1.5 | Not Specified |

| Omniscan® | Gadodiamide | Linear, Non-ionic | 4.5 | - | 1.5 | Human Whole Blood |

Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured. The values presented here are representative of those reported in early to mid-period literature under clinically relevant conditions.

Table 2: Acute Toxicity of Early Gadolinium-Based Contrast Agents

| Contrast Agent | Chemical Name | Animal Model | Route of Administration | LD50 (mmol/kg) |

| Magnevist® | Gadopentetate Dimeglumine | Rat | Intravenous | 10 |

| ProHance® | Gadoteridol | Mouse | Intravenous | 11 - 14 |

| Omniscan® | Gadodiamide | Rat | Intravenous | > 20 |

Experimental Protocols

Synthesis of Early Gadolinium Chelates

The synthesis of the first generation of GBCAs involved the chelation of gadolinium ions with polyaminocarboxylic acid ligands.

-

Reaction of Gadolinium Oxide with DTPA: Gadolinium(III) oxide (Gd₂O₃) is reacted with diethylenetriaminepentaacetic acid (DTPA) in an aqueous solution.

-

Heating and Stirring: The mixture is heated to approximately 70-130°C and stirred for 3 to 6 hours until the solution becomes clear, indicating the formation of the gadolinium-DTPA complex (Gd-DTPA).

-

Concentration and Drying: The resulting solution is concentrated and dried to yield the white, crystalline Gd-DTPA complex.

-

Formation of the Dimeglumine Salt: The Gd-DTPA complex is then reacted with meglumine in an aqueous solution at a 1:2 molar ratio. The mixture is heated to 40-60°C and stirred for 1 to 2 hours.

-

Final Product: The solution is concentrated and dried to obtain gadopentetate dimeglumine as a white crystalline solid.

-

Preparation of the Ligand (HP-DO3A): The synthesis of the macrocyclic ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A) is a multi-step process, often starting from cyclen (1,4,7,10-tetraazacyclododecane). This involves protecting three of the amine groups, alkylating the fourth with a hydroxypropyl group, and then alkylating the remaining three amines with carboxymethyl groups, followed by deprotection.

-

Complexation with Gadolinium: The synthesized HP-DO3A ligand is reacted with gadolinium(III) oxide in water.

-

Purification: The solution is concentrated, and any excess gadolinium oxide is removed by filtration. The final product, gadoteridol, is isolated by removing the solvent and can be further purified by crystallization.

-

Formation of DTPA Dianhydride: Diethylenetriaminepentaacetic acid (DTPA) is reacted with acetic anhydride in the presence of pyridine to form DTPA dianhydride.

-

Reaction with Methylamine: The DTPA dianhydride is then reacted with methylamine hydrochloride to produce the ligand N,N-bis[2-[(carboxymethyl)[(methylcarbamoyl)methyl]amino]ethyl]glycine (DTPA-BMA).

-

Complexation with Gadolinium: The DTPA-BMA ligand is reacted with gadolinium(III) oxide, typically after acidification with hydrochloric acid, to form gadodiamide.

In Vitro Measurement of Relaxivity

The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons. In the early days of GBCA research, relaxivity was typically determined using Nuclear Magnetic Resonance (NMR) spectrometers.

Protocol for T1 Relaxivity Measurement (Inversion Recovery Method):

-

Sample Preparation: A series of phantom solutions are prepared with varying concentrations of the gadolinium chelate in a relevant medium (e.g., deionized water, saline, or plasma). A control sample with no contrast agent is also prepared.

-

Temperature Control: The samples are placed in the NMR spectrometer, and the temperature is equilibrated to a standard physiological temperature (e.g., 37°C).

-

Inversion Recovery Pulse Sequence: A 180° radiofrequency (RF) pulse is applied to invert the net magnetization of the sample.

-

Variable Delay: A variable time delay (inversion time, TI) is introduced, during which the longitudinal magnetization recovers.

-

90° Readout Pulse: A 90° RF pulse is applied to tip the recovered longitudinal magnetization into the transverse plane for signal detection.

-

Data Acquisition: The free induction decay (FID) signal is acquired.

-

Repetition: Steps 3-6 are repeated for a range of TI values for each sample concentration.

-

Data Analysis: The signal intensity as a function of TI is fitted to an exponential recovery curve to determine the T1 relaxation time for each concentration.

-

Relaxivity Calculation: The reciprocal of the T1 values (the relaxation rate, R1 = 1/T1) is plotted against the concentration of the gadolinium chelate. The slope of this linear plot represents the r1 relaxivity in units of s⁻¹mM⁻¹.

In Vivo Imaging Experiments

Early in vivo studies were crucial for demonstrating the efficacy and safety of GBCAs in animal models before human trials.

Protocol for a Typical Early Animal MRI Study:

-

Animal Model: A suitable animal model is chosen, often rabbits or rats, with an induced pathology such as a tumor or an area of inflammation.[1]

-

Anesthesia and Monitoring: The animal is anesthetized and its physiological parameters (e.g., heart rate, respiration) are monitored throughout the experiment.

-

Pre-Contrast Imaging: A series of T1-weighted MR images of the region of interest are acquired before the administration of the contrast agent to establish a baseline.

-

Contrast Agent Administration: The gadolinium-based contrast agent is administered intravenously, typically as a bolus injection, at a specific dose (e.g., 0.1 mmol/kg).

-

Post-Contrast Imaging: T1-weighted MR images are acquired at multiple time points after the injection to observe the dynamic enhancement of the tissues.

-

Data Analysis: The signal intensity of the region of interest and surrounding tissues is measured on both pre- and post-contrast images. The degree of enhancement is quantified and correlated with the underlying pathology, which is often confirmed by subsequent histopathological examination.[1]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the early research and development of gadolinium-based contrast agents.

References

A Technical Guide to the Paramagnetic Properties of Gadolinium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core paramagnetic properties of gadolinium sulfate. Gadolinium, a lanthanide series element, is distinguished by its potent paramagnetic behavior, a characteristic harnessed in numerous scientific and medical applications, most notably as a contrast agent in Magnetic Resonance Imaging (MRI). This document details the theoretical underpinnings of gadolinium's paramagnetism, presents available quantitative data, outlines experimental protocols for its characterization, and visualizes key mechanistic pathways.

The Fundamental Basis of Paramagnetism in Gadolinium

Gadolinium's strong paramagnetic properties originate from its unique electronic structure.[1] The gadolinium(III) ion (Gd³⁺), the stable ionic form in compounds like this compound, possesses seven unpaired electrons in its 4f subshell.[2] According to Hund's rule, this half-filled f-shell configuration results in a large total electron spin quantum number (S = 7/2), leading to a significant magnetic moment. When placed in an external magnetic field, these individual atomic magnetic moments tend to align with the field, resulting in a net positive magnetization. This property is known as paramagnetism. Above its Curie temperature of 20°C (for the pure metal), gadolinium is considered the most paramagnetic element.[1]

The magnetic susceptibility (χ), a measure of how much a material becomes magnetized in an applied magnetic field, is a key parameter in characterizing paramagnetic substances. For paramagnetic materials like this compound, the magnetic susceptibility is positive and its temperature dependence is described by the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which accounts for interactions between the magnetic moments.

Quantitative Paramagnetic Data

The following tables summarize the key quantitative paramagnetic properties of this compound. It is important to note that while data for gadolinium-based MRI contrast agents is abundant, specific experimental data for this compound, particularly its relaxivity and temperature-dependent magnetic susceptibility, is less prevalent in readily available literature.

Table 1: Magnetic Susceptibility of this compound

| Compound | Formula | Molar Mass ( g/mol ) | Form | Temperature (K) | Molar Magnetic Susceptibility (χm) (x 10⁻⁶ cm³/mol) |

| This compound Octahydrate | Gd₂(SO₄)₃·8H₂O | 746.8 | Solid Powder | ~298 | +53280 |

Note: The temperature dependence of the magnetic susceptibility for this compound is expected to follow the Curie-Weiss law. However, specific experimental data across a range of temperatures was not available in the surveyed literature. The behavior is expected to be similar to other gadolinium salts, such as gadolinium oxalate, where the inverse magnetic susceptibility shows a linear relationship with temperature above the ordering temperature.

Table 2: Relaxivity of Aqueous Gadolinium Species

| Species | Solvent | Magnetic Field Strength (T) | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio |

| Aqueous this compound (Gd₂(SO₄)₃) | Water/Buffer | 1.5 (Typical) | 25 - 37 | Data not available | Data not available | Data not available |

| Gadopentetate Dimeglumine (Gd-DTPA) | Plasma | 1.5 | 37 | ~4.1 | ~5.6 | ~1.37 |

| Gadoteridol (Gd-HP-DO3A) | Plasma | 1.5 | 37 | ~4.2 | ~5.8 | ~1.38 |

Note: Relaxivity is a measure of a paramagnetic substance's ability to increase the relaxation rates of solvent nuclei (e.g., water protons). It is a critical parameter for MRI contrast agents. While specific r₁ and r₂ values for aqueous this compound are not readily found in the literature, the values for common gadolinium-based contrast agents are provided for comparison. The relaxivity of a simple hydrated gadolinium ion is expected to be lower than that of chelated complexes which are optimized for high relaxivity.

Experimental Protocols for Characterization

Measurement of Magnetic Susceptibility

Method: Vibrating Sample Magnetometry (VSM) is a highly sensitive method for determining the magnetic properties of a powdered sample like this compound.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dry this compound powder.

-

Pack the powder into a standard VSM sample holder (e.g., a gelatin capsule or a specialized powder holder). The packing should be consistent to ensure reproducibility.

-

-

Instrument Setup:

-

Install the sample holder onto the VSM sample rod.

-

Insert the rod into the magnetometer, ensuring it is centered within the detection coils.

-

Set the temperature control system to the desired starting temperature (e.g., 300 K).

-

-

Measurement Procedure (M vs. H Isotherm):

-

Apply a magnetic field and sweep it from a maximum positive value (e.g., +10,000 Oe) to a maximum negative value (-10,000 Oe) and back to the starting field.

-

Record the magnetization (M) at each magnetic field strength (H) to obtain a magnetization versus field (M-H) curve. For a paramagnetic substance, this should be a straight line passing through the origin.

-

The magnetic susceptibility (χ) can be calculated from the slope of the linear M-H curve (χ = M/H).

-

-

Measurement Procedure (M vs. T):

-

Apply a constant, low magnetic field (e.g., 1000 Oe).

-

Sweep the temperature over the desired range (e.g., from 300 K down to 2 K).

-

Record the magnetization at each temperature point.

-

-

Data Analysis:

-

Plot the inverse magnetic susceptibility (1/χ) as a function of temperature (T).

-

Fit the linear portion of the data (typically at higher temperatures) to the Curie-Weiss equation to determine the Curie and Weiss constants.

-

Measurement of Relaxivity (r₁ and r₂)

Method: NMR relaxometry is used to determine the longitudinal (r₁) and transverse (r₂) relaxivities of a paramagnetic substance in solution.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., phosphate-buffered saline) of a known high concentration.

-

Create a series of dilutions from the stock solution to obtain at least five samples with varying, known concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM). A blank sample (0 mM) containing only the solvent should also be prepared.

-

-

NMR Measurement - T₁ (Longitudinal Relaxation Time):

-

Place each sample in the NMR spectrometer (or MRI scanner).

-

Use an inversion-recovery pulse sequence to measure the T₁ of each sample. This involves applying a 180° pulse followed by a variable inversion time (TI) and a 90° readout pulse.

-

Acquire data for a range of TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

-

-

NMR Measurement - T₂ (Transverse Relaxation Time):

-

Use a spin-echo pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) to measure the T₂ of each sample.

-

Acquire a series of echoes at different echo times (TE).

-

-

Data Analysis:

-

For each concentration, calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂.

-

Plot R₁ and R₂ as a function of the this compound concentration in mM.

-

The slopes of the resulting straight lines correspond to the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹. The relationship is given by:

-

R₁_measured = R₁_diamagnetic + r₁[Gd]

-

R₂_measured = R₂_diamagnetic + r₂[Gd] where R_diamagnetic is the relaxation rate of the solvent without the paramagnetic agent (the y-intercept).

-

-

Visualizing the Mechanisms of Paramagnetic Relaxation

The enhanced relaxation of water protons by the Gd³⁺ ion is governed by interactions in the inner and outer coordination spheres of the ion. This is described by the Solomon-Bloembergen-Morgan (SBM) theory.

Caption: Mechanism of paramagnetic relaxation enhancement by a Gd³⁺ ion.

The diagram above illustrates the two primary mechanisms:

-

Inner-Sphere Relaxation: Water molecules directly coordinate with the Gd³⁺ ion. The protons of these bound water molecules experience strong dipolar interactions with the unpaired electrons of the gadolinium ion, leading to very efficient relaxation. This relaxation is then transferred to the bulk water via chemical exchange of the water molecules. The rate of this exchange and the residence time (τm) of water in the inner sphere are critical factors.

-

Outer-Sphere Relaxation: Water molecules that do not enter the inner coordination sphere but diffuse near the paramagnetic center also experience weaker, through-space dipolar interactions. This translational diffusion (characterized by τD) also contributes to the overall relaxation enhancement.

Caption: Workflow for magnetic susceptibility measurement using VSM.

This workflow outlines the key steps from sample preparation to data analysis for characterizing the magnetic susceptibility of a powdered sample like this compound using a Vibrating Sample Magnetometer.

Conclusion

This compound exhibits strong paramagnetic properties due to the seven unpaired 4f electrons of the Gd³⁺ ion. These properties can be quantitatively characterized by its magnetic susceptibility and, in aqueous solution, by its relaxivity. While specific experimental data for this compound is not as extensively published as for its chelated derivatives, the theoretical framework and experimental methodologies for its characterization are well-established. This guide provides the foundational knowledge and procedural outlines for researchers and professionals to investigate and utilize the paramagnetic characteristics of this compound in their respective fields.

References

An In-depth Technical Guide on the Core Properties of Gadolinium (III) Sulfate

This guide provides essential physical data for researchers, scientists, and drug development professionals working with gadolinium (III) sulfate. The following information has been compiled to offer a clear and concise summary of the compound's molecular weight and density in both its anhydrous and octahydrated forms.

Physical Properties of Gadolinium (III) Sulfate

Gadolinium (III) sulfate is a key compound, and understanding its fundamental properties is crucial for its application in various scientific fields. The data presented below distinguishes between the anhydrous (Gd₂(SO₄)₃) and octahydrate (Gd₂(SO₄)₃·8H₂O) forms of the salt.

| Property | Anhydrous Gadolinium (III) Sulfate | Gadolinium (III) Sulfate Octahydrate |

| Molecular Formula | Gd₂(SO₄)₃[1] | Gd₂(SO₄)₃·8H₂O[2][3] |

| Molecular Weight | 602.69 g/mol [1] | 746.81 g/mol [2][3][4] |

| Density | 4.14 g/cm³[5] | 3.01 g/mL at 25 °C[5] |

| Appearance | White powder[1] | Colorless monoclinic crystals[5] or white crystals |

Note on Experimental Protocols and Visualizations:

The determination of molecular weight is a calculation based on the atomic masses of the constituent elements from the periodic table. The density is a fundamental physical property measured through standard laboratory procedures, such as pycnometry. As these are standard measurements of intrinsic properties, detailed experimental protocols or signaling pathway diagrams are not applicable to the scope of this particular technical guide.

References

Introduction: The Genesis of a New Era in Medical Imaging

An In-depth Technical Guide on the History of Gadolinium as a Contrast Agent

The advent of Magnetic Resonance Imaging (MRI) in the 1970s marked a paradigm shift in diagnostic medicine, offering unprecedented soft-tissue contrast without the use of ionizing radiation. However, the intrinsic relaxation times of tissues, while providing valuable diagnostic information, were not always sufficient to delineate pathological processes from surrounding healthy tissue. This limitation spurred the quest for exogenous contrast agents capable of modulating these relaxation times to enhance image contrast. The unique paramagnetic properties of the gadolinium(III) ion (Gd³⁺), with its seven unpaired electrons, quickly positioned it as a prime candidate for this purpose. This technical guide provides a comprehensive historical account of the development of gadolinium-based contrast agents (GBCAs), from their conceptualization to their establishment as an indispensable tool in modern radiology.

Foundational Developments: From Toxic Ion to Life-Saving Tool

The journey of gadolinium from a toxic rare-earth metal to a clinically vital contrast agent is a story of innovative chemistry and biomedical engineering.

The Toxicity Challenge and the Chelation Solution

The free gadolinium ion (Gd³⁺) is highly toxic, primarily due to its ionic radius being similar to that of the calcium ion (Ca²⁺). This similarity allows Gd³⁺ to competitively inhibit calcium-dependent biological processes, such as neuromuscular function and blood coagulation. To mitigate this toxicity, the principle of chelation was employed. By encapsulating the Gd³⁺ ion within a stable, multidentate organic ligand, its toxic effects could be neutralized while preserving its paramagnetic properties. This chelate complex prevents the release of free Gd³⁺ into the bloodstream and facilitates its excretion from the body.

The First Clinically Approved GBCA: Gd-DTPA (Magnevist®)

In the early 1980s, extensive research into various chelating agents led to the synthesis of gadopentetate dimeglumine (Gd-DTPA), a complex of gadolinium with diethylenetriaminepentaacetic acid (DTPA). This compound, later commercialized as Magnevist® by Schering AG, demonstrated a favorable combination of high stability, significant relaxivity, and low toxicity. Following successful preclinical trials, the first human administration of a GBCA occurred in 1984. Magnevist® received its first marketing approval in Germany and the United States in 1988, heralding a new age of contrast-enhanced MRI.

Quantitative Data from Early Preclinical Studies

The development and validation of Gd-DTPA were underpinned by rigorous quantitative assessments of its physicochemical properties, relaxivity, and toxicity.

Table 1: Physicochemical and Relaxivity Data for Gd-DTPA

| Property | Value |

| Molecular Weight | 938.0 g/mol |

| T1 Relaxivity (r1) in Water (20 MHz, 37°C) | 4.1 mM⁻¹s⁻¹ |

| T1 Relaxivity (r1) in Human Whole Blood (1.5T, 37°C) | 4.3 ± 0.4 s⁻¹mM⁻¹[1] |

| Stability Constant (log K) | ~22-23 |

Table 2: Acute Intravenous Toxicity of Gd-DTPA in Animal Models

| Species | LD₅₀ (mmol/kg) |

| Mouse | 10.58[2] |

| Rat | ~10.0 |

Key Experimental Protocols

The successful clinical translation of GBCAs was contingent on the development and execution of robust experimental protocols to evaluate their efficacy and safety.

Protocol for In Vitro T1 Relaxivity Measurement

Objective: To determine the T1 relaxivity of a gadolinium-based contrast agent in a specific medium.

Methodology:

-

Sample Preparation: A series of dilutions of the GBCA are prepared in the desired medium (e.g., deionized water, plasma, or whole blood) to achieve a range of concentrations (typically 0.1 to 5.0 mM).

-

Temperature Control: The samples are placed in a temperature-controlled environment, usually maintained at 37°C to mimic physiological conditions.

-

T1 Measurement: The longitudinal relaxation time (T1) of each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner. The inversion-recovery pulse sequence is the gold standard for accurate T1 measurement. This involves applying a 180° inversion pulse followed by a variable inversion time (TI) and a 90° excitation pulse. The signal intensity is measured for a range of TI values.

-

Data Analysis: The signal intensity (S) at each TI is fitted to the following equation: S(TI) = S₀(1 - 2e^(-TI/T1)).

-

Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

Protocol for In Vivo Efficacy in a Tumor Animal Model

Objective: To assess the contrast enhancement effect of a GBCA in a preclinical tumor model.

Methodology:

-

Animal Model: An appropriate animal model with a well-characterized tumor is used (e.g., a mouse or rat with a subcutaneously implanted or orthotopic tumor).

-

Anesthesia and Monitoring: The animal is anesthetized and its physiological parameters (e.g., heart rate, respiration, temperature) are monitored throughout the experiment.

-

Pre-contrast Imaging: The animal is placed in an MRI scanner, and pre-contrast T1-weighted images of the tumor and surrounding tissues are acquired.

-

Contrast Agent Administration: The GBCA is administered intravenously, typically as a bolus injection through a tail vein catheter, at a clinically relevant dose (e.g., 0.1 mmol/kg).

-

Dynamic Post-contrast Imaging: Immediately following the injection, a series of T1-weighted images are acquired over time (dynamic contrast-enhanced MRI, DCE-MRI) to capture the influx, distribution, and washout of the contrast agent in the tumor and surrounding tissues.

-

Image Analysis: The signal intensity in the tumor and a reference tissue (e.g., muscle) is measured on the pre- and post-contrast images. The percentage of signal enhancement or the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated to quantify the efficacy of the contrast agent.

Mandatory Visualizations

Signaling Pathway: Gadolinium's Interference with Calcium Signaling

Free gadolinium ions (Gd³⁺) are known to interfere with calcium (Ca²⁺) signaling pathways due to their similar ionic radii and charge. This interference is a primary mechanism of gadolinium toxicity.

Caption: Gd³⁺ competitively blocks voltage-gated calcium channels, disrupting normal calcium influx and downstream signaling.

Experimental Workflow: From Synthesis to Preclinical Evaluation

The development of a new gadolinium-based contrast agent follows a rigorous preclinical evaluation pipeline.

Caption: A streamlined workflow for the preclinical development and evaluation of a novel gadolinium-based contrast agent.

References

Methodological & Application

Application Notes and Protocols for Gadolinium-Based MRI Contrast Agents

Topic: The Use of Gadolinium Sulfate as an MRI Contrast Agent

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chelation for In Vivo Use

Gadolinium-based contrast agents (GBCAs) are a cornerstone of clinical magnetic resonance imaging (MRI), enhancing the visibility of internal structures and improving diagnostic accuracy.[1][2][3] The efficacy of these agents stems from the paramagnetic properties of the gadolinium (III) ion (Gd³⁺), which has seven unpaired electrons, making it highly effective at shortening the T1 relaxation time of nearby water protons.[4] This results in a brighter signal on T1-weighted MR images.[4]

However, the free Gd³⁺ ion is highly toxic.[4][5][6] Its ionic radius is similar to that of the calcium ion (Ca²⁺), allowing it to interfere with numerous biological processes by competitively inhibiting calcium channels and other calcium-dependent enzymes.[7] Due to this inherent toxicity, This compound (Gd₂(SO₄)₃) is not used as an MRI contrast agent in living systems. The administration of a simple salt like this compound would release free Gd³⁺ ions into the bloodstream, leading to severe toxic effects.

To safely utilize the paramagnetic properties of gadolinium, the Gd³⁺ ion must be tightly bound to an organic ligand in a process called chelation.[4][5][6] This forms a stable complex that prevents the release of free gadolinium while allowing the agent to be safely administered and excreted from the body, typically via the kidneys.[6] The development of these chelated GBCAs in the 1980s was a critical step that enabled the widespread clinical use of gadolinium for MRI.[8][9]

These application notes will, therefore, focus on the principles and protocols for the development and evaluation of chelated gadolinium-based contrast agents , as this is the only safe and effective method for using gadolinium for in vivo MRI. The methodologies described are standard for characterizing any new potential GBCA.

Synthesis and Purification of a Chelated Gadolinium Contrast Agent

The synthesis of a GBCA involves the complexation of a Gd³⁺ ion with a chelating ligand. These ligands are broadly categorized as linear (e.g., DTPA - diethylenetriaminepentaacetic acid) or macrocyclic (e.g., DOTA - 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Macrocyclic agents tend to form more stable complexes and are less likely to release free gadolinium.[5]

General Synthesis Protocol (Example: Gd-DOTA)

-

Ligand Preparation: Dissolve the DOTA ligand in purified water.

-

Gadolinium Addition: Slowly add an aqueous solution of gadolinium (III) chloride hexahydrate (GdCl₃·6H₂O) to the ligand solution in a 1:1.05 molar ratio (slight excess of ligand).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.0-7.0 using a suitable base (e.g., 0.1 M KOH) to facilitate complexation.

-

Reaction: Heat the solution at a controlled temperature (e.g., 40-60 °C) for several hours (e.g., 24 hours) with continuous stirring.

-

Purification:

-

Remove unchelated Gd³⁺ ions by passing the solution through a column of chelating resin (e.g., Chelex® 100).

-

Perform dialysis against purified water using a membrane with a low molecular weight cutoff (e.g., 500 Da) to remove excess ligand and salts.

-

-

Lyophilization: Lyophilize the purified solution to obtain the final Gd-DOTA complex as a white powder.

-

Characterization: Confirm the structure and purity of the complex using techniques such as mass spectrometry and HPLC.

Figure 1: Workflow for the synthesis and purification of a macrocyclic GBCA.

In Vitro Characterization

Before any in vivo studies, a potential GBCA must be thoroughly characterized in vitro to determine its efficacy (relaxivity) and safety (cytotoxicity and stability).

Relaxivity Measurement

Relaxivity (r₁ and r₂) is the measure of a contrast agent's ability to increase the relaxation rates of water protons. It is a key indicator of contrast enhancement efficiency.[10][11] Higher r₁ relaxivity is desirable for T1-weighted imaging.[10]

Protocol for r₁ Relaxivity Measurement:

-

Sample Preparation: Prepare a series of dilutions of the GBCA in a biologically relevant medium (e.g., saline, plasma, or human serum albumin solution) at known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Also prepare a blank sample with the medium only.

-

T₁ Measurement:

-

Place the samples in an NMR spectrometer or an MRI scanner.

-

Measure the longitudinal relaxation time (T₁) of each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37 °C). An inversion recovery pulse sequence is typically used for accurate T₁ measurement.

-

-

Data Analysis:

-

Calculate the relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.

-

Plot the relaxation rate (R₁) on the y-axis against the GBCA concentration ([C]) in mM on the x-axis.

-

Perform a linear regression on the data points. The slope of the resulting line is the r₁ relaxivity in units of mM⁻¹s⁻¹.

-

Figure 2: Experimental workflow for determining r₁ relaxivity.

Table 1: Comparative Relaxivity of Selected GBCAs (Data is representative and measured in plasma at 1.5 T and 37°C)

| Contrast Agent | Ligand Type | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) |

| Gadopentetate (Magnevist®) | Linear | 4.3 | 5.6 |

| Gadodiamide (Omniscan®) | Linear | 4.5 | 5.0 |

| Gadoterate (Dotarem®) | Macrocyclic | 3.9 | 4.5 |

| Gadobutrol (Gadavist®) | Macrocyclic | 4.6 | 5.5 |

| Gadobenate (MultiHance®) | Linear | 6.2 | 8.0 |

Source: Data compiled from publicly available literature. Actual values may vary slightly depending on experimental conditions.

Cytotoxicity Assessment

Cytotoxicity assays are essential to determine the concentration at which a GBCA becomes toxic to cells. This is often expressed as the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol for MTT Cytotoxicity Assay:

-

Cell Culture: Culture a relevant cell line (e.g., human kidney cells like HK-2, or fibroblasts) in appropriate media until they reach approximately 80% confluency in a 96-well plate.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the GBCA (e.g., from 0.1 mM to 50 mM). Include untreated cells as a control.

-

Incubation: Incubate the cells with the GBCA for a specified period (e.g., 24 or 48 hours) at 37 °C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability (%) against the logarithm of the GBCA concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Figure 3: Workflow for an in vitro MTT cytotoxicity assay.

Table 2: Representative Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Agent | Incubation Time | IC₅₀ (mM) |

| Human Kidney (HK-2) | Free Gd³⁺ (from GdCl₃) | 24 h | ~0.05 - 0.1 |

| Human Kidney (HK-2) | Gadodiamide (Linear) | 24 h | > 25 |

| Human Kidney (HK-2) | Gadoterate (Macrocyclic) | 24 h | > 50 |

| Human Fibroblasts | Free Gd³⁺ (from GdCl₃) | 48 h | ~0.1 |

| Human Fibroblasts | Gadodiamide (Linear) | 48 h | > 20 |

Note: These are representative values. Actual IC₅₀ can vary significantly based on the specific cell line, assay conditions, and agent stability.

In Vivo Evaluation

In vivo studies in animal models are crucial for assessing the biodistribution, clearance, and contrast enhancement efficacy of a GBCA in a complex biological system.

Animal Model and Administration

-

Model: Healthy rodents (rats or mice) are commonly used for initial studies.

-

Administration: The GBCA is typically administered intravenously (IV) via a tail vein catheter.

-

Dosage: The standard clinical dose for most GBCAs is 0.1 mmol/kg body weight.[3]

In Vivo MRI Protocol

-

Animal Preparation: Anesthetize the animal and place it on a heated bed within the MRI scanner to maintain body temperature. Monitor vital signs throughout the procedure.

-

Pre-Contrast Imaging: Acquire baseline T1-weighted images of the target organ or region of interest (e.g., brain, kidney, tumor) before injecting the contrast agent.

-

Contrast Administration: Inject the GBCA at the predetermined dose (e.g., 0.1 mmol/kg) through the IV catheter.

-

Post-Contrast Imaging: Immediately following injection, acquire a series of dynamic T1-weighted images over time (e.g., every minute for 30 minutes, then at 1, 2, and 24 hours post-injection) to observe the enhancement pattern and washout.

-

Image Analysis:

-

Measure the signal intensity (SI) in the region of interest (ROI) on both pre- and post-contrast images.

-

Calculate the percentage of signal enhancement using the formula: % Enhancement = [(SI_post - SI_pre) / SI_pre] * 100.

-

Plot the signal enhancement over time to determine the pharmacokinetic profile of the agent.

-

Figure 4: Workflow for an in vivo contrast-enhanced MRI study.

Biodistribution and Clearance

To quantify the amount of gadolinium retained in various organs, inductively coupled plasma mass spectrometry (ICP-MS) is used.

-

Tissue Harvesting: At various time points after GBCA injection (e.g., 1 hour, 24 hours, 7 days), euthanize the animals and harvest key organs (kidneys, liver, spleen, brain, bone, muscle) and collect blood and urine.

-

Sample Preparation: Weigh each tissue sample and digest it using strong acids (e.g., nitric acid).

-

ICP-MS Analysis: Analyze the digested samples using ICP-MS to accurately quantify the concentration of gadolinium.

-

Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution and clearance profile of the agent.

Mechanism of Toxicity

The toxicity of free Gd³⁺ is linked to its ability to interfere with cellular processes, particularly those involving calcium. This can trigger oxidative stress, inflammation, and apoptosis (programmed cell death).

Figure 5: Simplified signaling pathway of free gadolinium ion toxicity.

Conclusion

The development of a safe and effective MRI contrast agent based on gadolinium is a multi-step process that requires careful chemical synthesis and rigorous in vitro and in vivo evaluation. While the paramagnetic properties of the gadolinium ion are highly advantageous for MRI, its inherent toxicity necessitates the use of strong chelating ligands. The direct use of gadolinium salts, such as this compound, is precluded by safety concerns. The protocols outlined above provide a standard framework for the preclinical assessment of novel chelated gadolinium-based contrast agents, focusing on the critical parameters of relaxivity, cytotoxicity, and in vivo performance.

References

- 1. MRI contrast agent - Wikipedia [en.wikipedia.org]

- 2. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mrimaster.com [mrimaster.com]

- 5. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gadolinium - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mriquestions.com [mriquestions.com]

Gadolinium Sulfate in Neutron Capture Therapy: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of gadolinium-based agents, with a focus on gadolinium sulfate and its nanoparticle formulations, in the field of Neutron Capture Therapy (NCT) research. Gadolinium-157 (¹⁵⁷Gd), with its exceptionally high thermal neutron capture cross-section, presents a promising alternative to boron-10 in NCT, a binary radiation therapy that targets cancer cells with high precision.

Application Notes

Gadolinium Neutron Capture Therapy (GdNCT) is a promising, non-invasive therapeutic approach for treating malignant tumors. The therapy is based on a two-step process: the selective accumulation of a gadolinium compound within the tumor tissue, followed by irradiation with a low-energy thermal neutron beam. The capture of a neutron by a ¹⁵⁷Gd nucleus results in the emission of gamma rays and internal conversion electrons, including Auger and Coster-Kronig electrons, which deposit their energy over a short range, leading to localized damage primarily within the cancer cells.[1][2]

The effectiveness of GdNCT is contingent on achieving a sufficient concentration of ¹⁵⁷Gd within the tumor while minimizing its presence in surrounding healthy tissues. Research efforts are focused on developing novel gadolinium delivery agents, including nanoparticles, to enhance tumor targeting and intracellular delivery.

Key Advantages of Gadolinium in NCT:

-

High Neutron Capture Cross-Section: ¹⁵⁷Gd possesses a thermal neutron capture cross-section of 254,000 barns, which is significantly higher than that of ¹⁰B (3,840 barns), the nuclide used in Boron Neutron Capture Therapy (BNCT).[1]

-

Theranostic Potential: Gadolinium's paramagnetic properties allow for its use as a contrast agent in Magnetic Resonance Imaging (MRI), enabling the visualization of its biodistribution and accumulation in the tumor, thus guiding the subsequent neutron irradiation.[3]

Challenges in GdNCT Research:

-

Selective Delivery: Achieving high tumor-to-normal tissue concentration ratios of gadolinium is critical for therapeutic efficacy and minimizing side effects.

-

Intracellular Localization: For maximum therapeutic effect, the gadolinium agent should ideally be localized within the cell nucleus, where the short-range Auger electrons can induce maximal DNA damage.[2]

-

Dosimetry: Accurate measurement of the absorbed dose in the tumor and surrounding tissues is complex due to the mixed radiation field generated during neutron capture.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of different gadolinium-based agents in NCT.

Table 1: Tumor Accumulation of Gadolinium-Based Agents

| Gadolinium Agent | Animal Model | Tumor Type | Gd Concentration in Tumor (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Tissue Ratio | Reference |

| ¹⁵⁷Gd-DOTA-PSMA | Mouse | Prostate Cancer (22Rv1) | 165.69 | 4.65 | 3.65 (Tumor/Normal Tissue) | |

| Anti-EGFR-Gd¹⁰B₆ NPs | Mouse | Head-and-Neck Tumor | 56.8 (¹⁵⁷Gd) | - | - | [4][5] |

| Gd-nanoLE (i.v., repeated) | Hamster | Melanoma | 101 | - | - | |

| Gd-liposomes | Mouse | Colon Carcinoma (CT26) | - | - | - | [6] |

Table 2: Therapeutic Efficacy of GdNCT in Preclinical Models

| Gadolinium Agent | Animal Model | Tumor Type | Neutron Fluence (n/cm²) | Tumor Growth Suppression | Survival Outcome | Reference |

| Gd-DTPA/CaP Nanoparticles | Mouse | Colon Carcinoma (Col-26) | 1.8 x 10¹² | Up to 4 times suppression vs. control | All mice survived until end of observation | |

| Gd-entrapped liposome | Mouse | Colon Carcinoma (Col-26) | 2 x 10¹² | Up to 4 times higher than control | - | |

| RGD-PAA-UGNPs | Nude Mouse | Cancer | 0.3 Gy (4 min irradiation) | Observed cancer growth suppression | Monitored for 25 days | [7][8] |

| Anti-EGFR-Gd¹⁰B₆ NPs | Mouse | Head-and-Neck Tumor | - | Significant tumor size reduction | Average half-lifespan of 81 days | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in GdNCT research, from the synthesis of gadolinium nanoparticles to in vitro and in vivo evaluations.

Protocol 1: Synthesis of Gadolinium Oxide Nanoparticles via the Polyol Method

This protocol describes a common method for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles with control over size and surface properties.

Materials:

-

Gadolinium(III) acetate hydrate

-

Diethylene glycol (DEG) or Triethylene glycol (TEG)

-

Deionized water

-

Ethanol

-

Centrifuge

-

Reaction flask with a condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

Procedure:

-

Dissolve gadolinium(III) acetate hydrate in a mixture of DEG (or TEG) and deionized water in a reaction flask.

-

Heat the mixture to 180°C with constant stirring under a reflux condenser.[9]

-

Maintain the reaction temperature for 4 hours to allow for the formation of gadolinium oxide nanoparticles.[9]

-

Cool the reaction mixture to room temperature.

-

Precipitate the nanoparticles by adding ethanol and centrifuge the suspension to collect the nanoparticle pellet.

-

Wash the nanoparticle pellet with ethanol several times to remove any unreacted precursors and solvent.

-

Dry the final gadolinium oxide nanoparticle product under vacuum.

-

Characterize the synthesized nanoparticles for size, morphology, and crystal structure using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxicity of gadolinium-based nanoparticles on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., U87MG, CT26)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Gadolinium nanoparticle suspension in a biocompatible solvent

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Prepare serial dilutions of the gadolinium nanoparticle suspension in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.

-

Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model

This protocol describes the procedure for evaluating the biodistribution and tumor accumulation of gadolinium nanoparticles in a xenograft mouse model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneously implanted tumors)

-

Gadolinium nanoparticle suspension formulated for intravenous injection

-

Anesthesia (e.g., isoflurane)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or MRI for gadolinium quantification

Procedure:

-

Anesthetize the tumor-bearing mice.

-

Intravenously inject the gadolinium nanoparticle suspension via the tail vein.[7][8]

-

At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of the animals.

-

Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

-

Weigh the collected tissues.

-